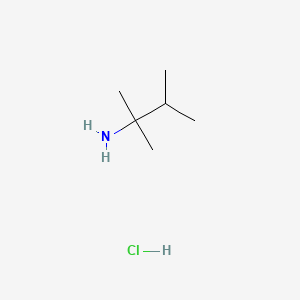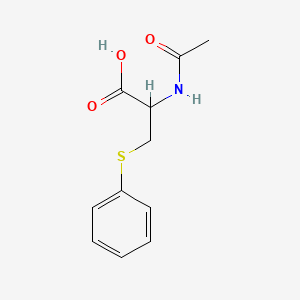
S-Phenylmercapturic acid
Vue d'ensemble
Description
S-Phenylmercapturic acid is a N-acyl-amino acid.
Applications De Recherche Scientifique
Biomarker for Benzene Exposure
S-Phenylmercapturic acid is recognized as a specific biomarker for assessing human exposure to benzene. It is a minor metabolite of benzene and is particularly useful in evaluating occupational exposure to this chemical. The presence of this compound in urine is indicative of benzene exposure, making it a valuable tool in occupational health and environmental studies. For instance, a study demonstrated the use of this biomarker in monitoring benzene exposure among workers in petrochemical and industrial areas in Korea, highlighting its efficacy in environmental and occupational health surveillance (Fang et al., 2000).
Analytical Techniques for Detection
Advancements in analytical methods have improved the detection and quantification of this compound. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly used. These methods are not only specific and sensitive but also enable high-throughput analysis, essential for large-scale biomonitoring studies. An example of such a method was developed for the determination of this compound in human urine, offering a fast and sensitive approach for monitoring benzene exposure (Li et al., 2006).
Understanding Benzene Metabolism
Research into the metabolism of benzene has identified this compound as a key metabolite, formed through the reaction of intracellular glutathione with benzene oxide-oxepin. Understanding this metabolic pathway is crucial for assessing the impact of benzene exposure on human health. Studies such as the one conducted by Henderson et al. (2005) provide insights into the biochemical processes leading to the formation of this compound and its role in benzene metabolism (Henderson et al., 2005).
Role in Molecular Epidemiology Studies
This compound is also used in molecular epidemiology studies to assess the exposure levels of benzene among different populations. Its detection in urine samples can provide valuable data on the exposure levels in various environments, from industrial settings to urban areas. This application is exemplified in a study that used this compound as a biomarker in a European study of populations exposed to varying levels of benzene (Farmer et al., 2005).
Mécanisme D'action
Safety and Hazards
When handling S-PMA, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
S-Phenylmercapturic acid plays a crucial role in the detoxification of benzene. It is formed through the conjugation of benzene oxide with glutathione, followed by further metabolism involving enzymes such as glutathione S-transferase. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the excretion of benzene from the body. The interaction with glutathione S-transferase is particularly significant as it catalyzes the conjugation reaction, leading to the formation of this compound .
Cellular Effects
This compound influences various cellular processes, particularly in cells exposed to benzene. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence in cells indicates benzene exposure, which can lead to alterations in cellular functions. For instance, benzene exposure has been linked to changes in gene expression related to cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The formation of this compound involves the enzymatic conjugation of benzene oxide with glutathione, followed by acetylation. This process helps in detoxifying benzene and facilitating its excretion. The compound’s ability to bind with enzymes like glutathione S-transferase is crucial for its formation and subsequent detoxification of benzene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that the concentration of this compound in urine samples can vary depending on the sample preparation methods and storage conditions. Long-term exposure to benzene and the subsequent formation of this compound can lead to chronic health effects, including hematological disorders .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages of benzene exposure. Higher doses of benzene lead to increased formation of this compound, which can be detected in urine samples. At high doses, benzene exposure can result in toxic effects, including bone marrow suppression and increased risk of leukemia. The formation of this compound serves as an indicator of benzene metabolism and exposure levels .
Metabolic Pathways
This compound is involved in the metabolic pathways of benzene detoxification. The primary pathway includes the oxidation of benzene to benzene oxide, followed by conjugation with glutathione to form this compound. This pathway involves enzymes such as cytochrome P450 and glutathione S-transferase. The formation of this compound helps in reducing the toxic effects of benzene by facilitating its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is primarily excreted in urine, indicating its role in detoxification. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The efficient transport and excretion of this compound are essential for reducing benzene toxicity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. The compound’s presence in specific cellular compartments is crucial for its role in detoxifying benzene and protecting cells from its toxic effects .
Propriétés
IUPAC Name |
2-acetamido-3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICOZWHZVMOPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344809 | |
| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20640-68-0, 4775-80-8, 20614-68-0 | |
| Record name | Cysteine, N-acetyl-S-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20640-68-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC17197 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Phenylmercapturic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike other benzene metabolites like trans,trans-muconic acid, S-PMA is not produced from other common sources. This makes it a more specific indicator of benzene exposure, even at low levels. []
ANone: Several techniques are used, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection [, , ], diode-array detection (DAD) [], or mass spectrometry (MS) [, , , , , , , , , , ].
- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for S-PMA analysis. [, , , , , , ]
- Enzyme-Linked Immunosorbent Assay (ELISA): Provides a rapid and cost-effective screening method. [, , , ]
A: * Low concentrations in urine: Especially at low exposure levels, necessitating highly sensitive analytical methods. [, , ]* Presence of a precursor: Pre-S-phenylmercapturic acid in urine can convert to S-PMA during acidification, leading to overestimations. [, , ] This variability necessitates standardized sample preparation, potentially including quantitative hydrolysis for total S-PMA measurement. [, , ]* Influence of smoking: Smokers generally exhibit higher S-PMA levels, even without occupational exposure. [, ] This emphasizes the importance of considering smoking habits when interpreting S-PMA data. []
A: The pH at which urine samples are prepared significantly impacts the final S-PMA concentration. Acidic conditions convert pre-S-PMA to S-PMA, leading to artificially high results if not standardized across laboratories. [] Neutral pH during sample preparation might provide a more accurate baseline but could underestimate total potential S-PMA. []
ANone: Automated systems offer several benefits, including:
- Increased throughput: Enables the analysis of a large number of samples, crucial for large-scale studies and biomonitoring programs. [, , ]
- Reduced manual labor: Minimizes human error and improves efficiency, freeing up resources for other tasks. []
- Improved reproducibility: Standardized procedures enhance the consistency and reliability of results. []
A: Benzene metabolism involves its initial conversion to benzene oxide-oxepin. This reactive intermediate primarily rearranges to phenol but can also react with glutathione, albeit inefficiently, to form pre-S-PMA. This precursor then undergoes further enzymatic processing and dehydration to yield S-PMA, which is excreted in urine. []
A: Glutathione acts as a detoxifying agent, conjugating with the reactive benzene oxide-oxepin to prevent its further metabolism into potentially harmful metabolites. This conjugation is a crucial step in the pathway leading to the formation of S-PMA. []
A: While benzene oxide-oxepin can be conjugated with glutathione to initiate S-PMA formation, this reaction is relatively inefficient at physiological pH. The spontaneous rearrangement of benzene oxide-oxepin to phenol is much faster, making phenol the major metabolite of benzene. []
A: Polymorphisms in genes like CYP2E1, NQO1, EPHX1, and GSTT1 can influence the activity of enzymes involved in benzene metabolism, thus impacting S-PMA levels. [, ] Notably, GSTT1 deletions are significantly associated with higher S-PMA levels, highlighting the importance of considering genetic factors in exposure assessment. [, , ]
ANone: S-PMA analysis serves as a valuable tool for:
- Biological monitoring: Accurately assessing benzene exposure in workers, particularly in industries like petrochemicals, footwear manufacturing, and oil refineries. [, , , , , , , , , ]
- Risk assessment: Identifying individuals and populations at higher risk of benzene-related health effects, allowing for timely intervention and prevention strategies. [, , ]
- Evaluating effectiveness of control measures: Assessing the impact of workplace interventions aimed at reducing benzene exposure and protecting worker health. []
ANone: Future research can focus on:
- Standardized analytical methods: Developing and validating highly sensitive and specific methods with minimized inter-laboratory variability, particularly for low exposure levels. []
- Understanding genetic influences: Further elucidating the role of genetic polymorphisms on S-PMA levels to improve personalized exposure assessment and risk stratification. []
- Exploring other exposure sources: Investigating the contribution of non-occupational sources, like traffic pollution and environmental tobacco smoke, to S-PMA levels. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
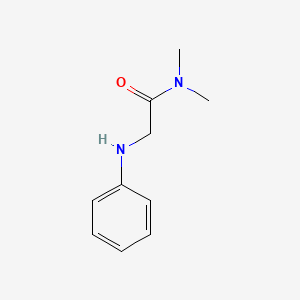
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)
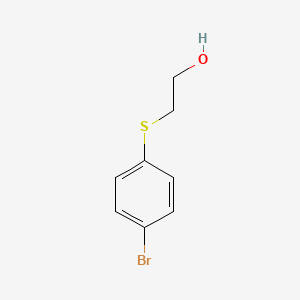
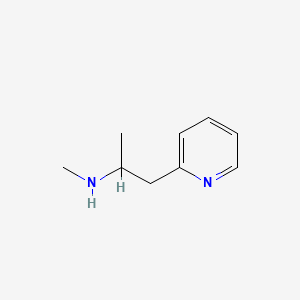
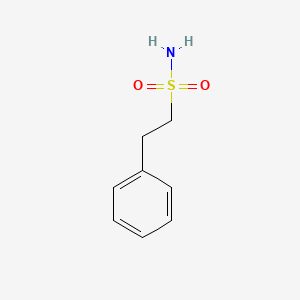



![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)



